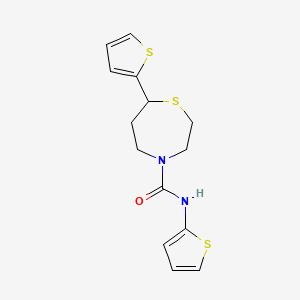

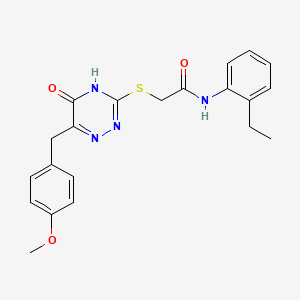

![molecular formula C14H13N3O2S B2418150 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide CAS No. 329908-29-4](/img/structure/B2418150.png)

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been the subject of many studies . One common method involves the use of CuI-catalyzed Ullmann cross-coupling . Another approach involves a catalyst-free microwave-assisted procedure .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles can undergo various chemical reactions. For example, they can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary depending on the specific compound. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Cytotoxic Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds, such as N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide, have been synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that these compounds have potential as inhibitors against certain types of cancer .

Inhibition of VEGFR2

The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, which is structurally similar to N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide, showed slightly higher inhibition on VEGFR2, a key protein involved in angiogenesis . This suggests that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide may also have potential as an anti-angiogenic agent.

Antiviral Activity

Imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antiviral activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1) . This suggests that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide could potentially be used in antiviral research.

Inhibition of PI3Kα

Imidazo[1,2-a]pyridine derivatives, which share a similar structure with N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide, have been shown to inhibit PI3Kα, a protein involved in cell growth and proliferation . This suggests that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide may also have potential as an anticancer agent through the inhibition of PI3Kα.

Antifungal Activity

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to possess antifungal properties . This suggests that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide could potentially be used in antifungal research.

Antibacterial Activity

Imidazo[2,1-b]thiazole derivatives have been reported to possess antibacterial properties . This suggests that N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide could potentially be used in antibacterial research.

Mechanism of Action

Target of Action

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their diverse biological activities . They have been found to interact with various targets, including protein kinases such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) receptor families, and serine/threonine kinase Raf .

Mode of Action

For instance, they can inhibit protein kinases, which play crucial roles in cellular signal transduction . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could affect pathways related to cell growth and proliferation, angiogenesis, and apoptosis .

Pharmacokinetics

The compound’s molecular weight (231295 Da) and structure suggest it may have suitable properties for bioavailability .

Result of Action

Imidazo[2,1-b][1,3]thiazole derivatives have shown promising inhibitory activity against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-19-12-4-2-10(3-5-12)13(18)15-8-11-9-17-6-7-20-14(17)16-11/h2-7,9H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHILFNTYRBWGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

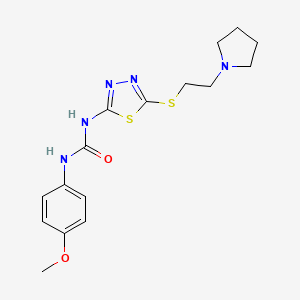

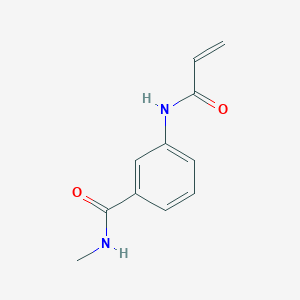

![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)

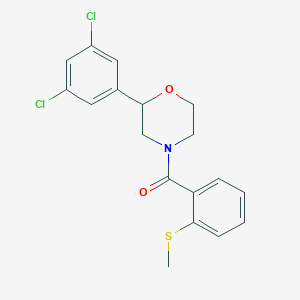

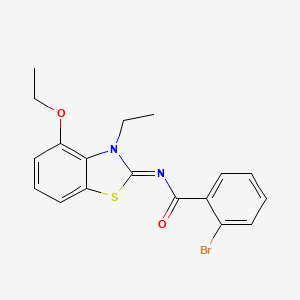

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)

![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

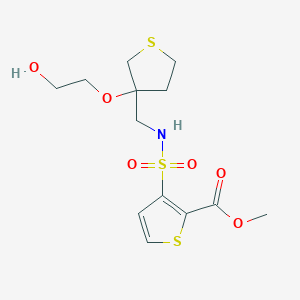

![3-[[(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2418083.png)